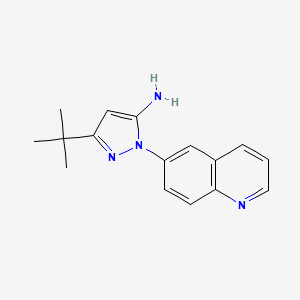
4-(3-bromophenyl)-1H-imidazol-2-amine
Übersicht
Beschreibung
4-(3-bromophenyl)-1H-imidazol-2-amine, also known as 4-BPA, is an organobromine compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents. 4-BPA is a versatile molecule with a wide range of applications, including the synthesis of organic compounds, the study of enzyme catalyzed reactions, and the investigation of biological processes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
4-(3-bromophenyl)-1H-imidazol-2-amine: and its derivatives have been explored for their potential as antimicrobial agents. The compound’s structure allows for interaction with bacterial and fungal cellular components, disrupting their normal functions and leading to cell death. This application is crucial in the fight against drug-resistant strains of pathogens, providing a new avenue for the development of more effective antimicrobial therapies .
Cancer Therapeutics
The compound has shown promise in the field of oncology as a scaffold for developing anticancer agents. Its ability to interfere with cellular signaling pathways that are often dysregulated in cancer cells makes it a candidate for targeted cancer therapies. Research has indicated its effectiveness against certain cancer cell lines, suggesting potential use in chemotherapeutic regimens .
Neuroprotective Studies
Studies have indicated that derivatives of 4-(3-bromophenyl)-1H-imidazol-2-amine may possess neuroprotective properties. By modulating enzymes like acetylcholinesterase, these compounds could potentially be used to treat neurodegenerative diseases or to mitigate neurotoxicity in various medical treatments .
Antioxidant Research
The compound’s framework has been utilized in the synthesis of antioxidants. These substances can neutralize free radicals and reactive oxygen species, which are implicated in various diseases and aging processes. By reducing oxidative stress, derivatives of this compound could contribute to the prevention of oxidative damage-related diseases .
Radiopharmaceuticals
In nuclear medicine, 4-(3-bromophenyl)-1H-imidazol-2-amine derivatives have been used to create radiolabeled compounds for diagnostic imaging. These compounds can bind to specific biological targets, allowing for the visualization of diseases such as cancer through PET scans .
Enzyme Inhibition
The compound has been studied for its potential to inhibit various enzymes that are critical in disease processes. By designing derivatives that can selectively bind to and inhibit these enzymes, researchers can develop new drugs for conditions where enzyme activity is a contributing factor .
Eigenschaften
IUPAC Name |
5-(3-bromophenyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUUVFHVVUJMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-1H-imidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



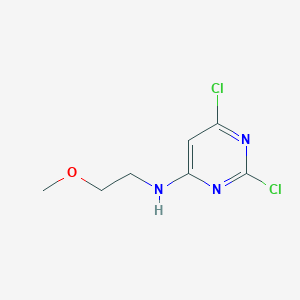
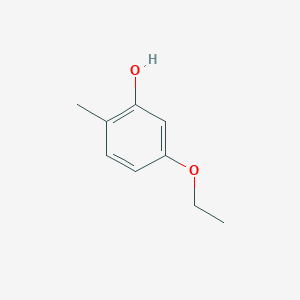
![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)
![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)


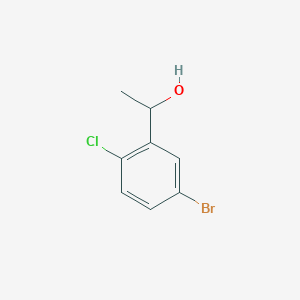

amine](/img/structure/B1444348.png)
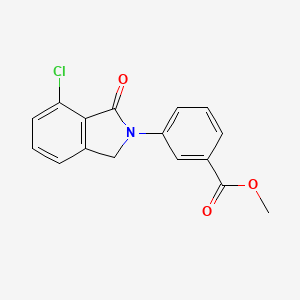

![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)
